1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde
Description
Properties
IUPAC Name |
2,3-dimethyl-1-propan-2-ylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9(2)15-11(4)10(3)13-7-12(8-16)5-6-14(13)15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDLLYXYDUNXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197597 | |
| Record name | 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-19-1 | |
| Record name | 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601197597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that indole derivatives, including 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde, are pivotal in drug discovery due to their diverse biological activities. The compound exhibits potential anti-inflammatory and anti-cancer properties, making it a candidate for developing new therapeutic agents targeting various diseases .
Case Studies
- A study highlighted the modification of indole derivatives to enhance their pharmacological profiles. The introduction of specific functional groups has been shown to improve bioactivity against cancer cells .
- Another investigation focused on the synthesis of novel indole-based compounds that demonstrated significant antibacterial activity, suggesting that this compound could be a valuable scaffold for similar developments .
Organic Synthesis
Intermediate in Synthesis
This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the creation of diverse derivatives with tailored properties for specific applications .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Vilsmeier-Haack Reaction: A common method for formylating indoles to introduce aldehyde functionalities.
- Knoevenagel Condensation: This reaction can be utilized to form carbon-carbon bonds, leading to more complex structures from this compound .
Material Science
Innovative Materials Development
The compound is being investigated for its role in creating advanced materials, such as polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance in various industrial applications .
Research Findings
Recent studies have focused on how indole derivatives can be used to develop smart materials that respond to environmental stimuli. The ability of this compound to participate in polymerization reactions makes it a candidate for such innovative research .
Flavor and Fragrance Industry
Key Ingredient in Formulations
In the flavor and fragrance industry, this compound is explored for its potential as a flavoring agent due to its unique aromatic properties. It can contribute to the formulation of complex scents and flavors used in perfumes and food products .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various cellular processes.
Comparison with Similar Compounds
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
2,3-dimethylindole: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
Overview
1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in various natural products and drugs. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Target Receptors
this compound interacts with several biological targets, primarily through receptor binding. Indole derivatives are known to exhibit high affinity for various receptors, influencing multiple signaling pathways.
Biochemical Pathways
The compound's interactions can lead to modulation of key biochemical pathways associated with cell proliferation, apoptosis, and inflammation. This versatility is attributed to the structural features common in indole derivatives, which allow them to engage with different molecular targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest that indole derivatives can inhibit viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine production.
- Anticancer Properties : Evidence suggests that it can induce apoptosis in cancer cells and inhibit tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anti-inflammatory | Modulation of cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological effects of indole derivatives similar to this compound:
- Cytotoxicity Studies : A study demonstrated that compounds structurally related to this indole derivative showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and FaDu (hypopharyngeal cancer) cells. The compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin .
- Antibacterial Activity : Research highlighted the antibacterial properties of related indole compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was notably low for certain derivatives, indicating potential as antimicrobial agents .
- Molecular Docking Studies : Molecular docking analyses have suggested that the compound can effectively bind to key proteins involved in bacterial resistance mechanisms, enhancing its potential as an antibacterial agent .
Preparation Methods
General Synthetic Strategies
The preparation of substituted indole-5-carbaldehydes typically follows a two-step approach:
Formylation via Vilsmeier-Haack Reaction
The most widely reported and reliable method for introducing the aldehyde group into indole derivatives is the Vilsmeier-Haack reaction , which involves the generation of a reactive electrophilic formylating agent from phosphorus oxychloride and an amide solvent such as dimethylformamide (DMF).
Procedure Summary
| Step | Description | Conditions |
|---|---|---|
| 1 | Preparation of Vilsmeier reagent by slow addition of phosphorus oxychloride to anhydrous dimethylformamide at 0-5 °C with stirring for 30-40 minutes | 0-5 °C, 30-40 min |
| 2 | Dropwise addition of 2,3-dimethyl-1-isopropylindole (or corresponding 2-methylaniline precursor) dissolved in anhydrous DMF to the Vilsmeier reagent at 0-5 °C | 0-5 °C |
| 3 | Stirring at room temperature for 1-2 hours followed by reflux heating for 5-8 hours to complete formylation | Room temp 1-2 h, reflux 5-8 h |
| 4 | Quenching the reaction with saturated sodium carbonate solution to neutralize and precipitate the product | pH adjusted to 8-9 |
| 5 | Isolation by filtration, drying, and recrystallization to obtain pure 5-carbaldehyde substituted indole | Recrystallization solvent varies |
This method has been validated for various substituted indole-3-carboxaldehydes and related compounds and can be adapted for the 5-position aldehyde substitution by starting from appropriately substituted aniline or indole precursors.
Precursor Synthesis: Substituted Indole Core
The synthesis of the 1-isopropyl-2,3-dimethylindole core can be achieved through:
- Alkylation of indole nitrogen: Using isopropyl halides under basic conditions to selectively alkylate the nitrogen at position 1.
- Methylation at C-2 and C-3 positions: Employing directed ortho-lithiation or Friedel-Crafts alkylation methods to introduce methyl groups at these positions before or after N-alkylation.
The order of these steps is critical to avoid over-alkylation or unwanted side reactions.
Purification and Characterization
After synthesis, purification typically involves:
- Filtration and washing to remove inorganic salts.
- Recrystallization from suitable solvents such as ethanol, methanol, or ethyl acetate to enhance purity.
- Chromatographic techniques (e.g., column chromatography) may be employed for further purification if necessary.
Characterization confirms the aldehyde group and substitution pattern using:
- NMR spectroscopy (¹H and ¹³C NMR)
- Mass spectrometry
- Infrared spectroscopy (for aldehyde C=O stretch)
- Melting point analysis
Research Findings and Comparative Data
| Parameter | Typical Condition | Outcome/Notes |
|---|---|---|
| Solvent for Vilsmeier reagent | Anhydrous DMF | Ensures efficient formation of electrophilic species |
| Temperature control | 0-5 °C during reagent formation and addition | Minimizes side reactions and decomposition |
| Reaction time | 6-10 hours total (including reflux) | Ensures complete formylation |
| pH adjustment | 8-9 using saturated sodium carbonate | Facilitates precipitation of product |
| Yield range | 60-85% (reported for similar indole aldehydes) | Dependent on precursor purity and reaction scale |
| Purity | >98% after recrystallization | Confirmed by HPLC and NMR |
These parameters are consistent with industrial and laboratory-scale syntheses of indole aldehydes, adapted here for the specific substitution pattern of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde.
Summary Table of Preparation Steps
| Step No. | Process | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Vilsmeier reagent preparation | Phosphorus oxychloride, DMF | 0-5 °C, 30-40 min | Generate formylating agent |
| 2 | Formylation reaction | 1-isopropyl-2,3-dimethylindole, Vilsmeier reagent | 0-5 °C addition, RT stirring, reflux 5-8 h | Introduce aldehyde at 5-position |
| 3 | Neutralization | Saturated sodium carbonate solution | pH 8-9 | Quench and precipitate product |
| 4 | Isolation | Filtration, washing | Ambient | Remove impurities |
| 5 | Purification | Recrystallization (ethanol/methanol) | Ambient to mild heating | Obtain high-purity compound |
Q & A
Q. What are the recommended synthetic routes for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde?
A common approach involves refluxing aldehyde precursors with nucleophilic reagents in acetic acid, using sodium acetate as a catalyst. For example, similar indole-carbaldehyde derivatives are synthesized via condensation of 3-formyl-indole intermediates with thiazolones or thiazolidinones under acidic conditions, followed by recrystallization from DMF/acetic acid mixtures . Adjust reaction times (2.5–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to nucleophile) to optimize yield.
Q. How can the crystal structure of this compound be determined experimentally?
X-ray crystallography using programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) is standard. SHELXL handles small-molecule refinement robustly, even for high-resolution or twinned data, while OLEX2 integrates workflow management for crystallographic analysis . Ensure proper crystal mounting and data collection parameters (e.g., low-temperature settings to reduce thermal motion).
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data for this compound are limited, structurally related isopropyl-dimethyl derivatives (e.g., 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate) have proposed reproductive toxicity classifications (Repr. 1B, H360D) under EU CLP regulations . Treat it as hazardous: use PPE, avoid inhalation/contact, and adhere to waste disposal guidelines. Note that some analogs show no acute eye irritation in OECD Guideline 405 tests .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
Triangulate data using multiple techniques:
- X-ray crystallography provides unambiguous structural confirmation .
- 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations, especially for indole ring substituents.
- High-resolution mass spectrometry (HRMS) verifies molecular formula. If discrepancies persist, re-examine synthesis steps for potential byproducts or incomplete purification .
Q. What challenges arise in refining the crystal structure of this compound, and how can they be addressed?
Challenges include:
- Disorder in alkyl groups : Apply SHELXL’s PART and SIMU instructions to model isotropic displacement parameters for isopropyl/methyl groups .
- Twinned data : Use TWIN and BASF commands in SHELXL to refine twin laws . Validate refinement with Rint (<5%) and GooF (≈1).
Q. How can the pharmacological activity of this compound be evaluated in cancer research?
- In vitro assays : Screen against cancer cell lines (e.g., via MTT assays) and compare IC50 values with structurally related compounds, such as indole-carboxamide derivatives used in kinase inhibition .
- Computational docking : Model interactions with targets like Flt3 or Akt using molecular dynamics simulations, leveraging indole’s π-stacking propensity .
Q. How should researchers address contradictions between computational predictions and experimental biological activity?
- Reassess binding models : Use flexible docking to account for conformational changes in target proteins.
- Validate via mutagenesis : Modify key residues in the binding pocket (e.g., using CRISPR/Cas9) to test predicted interactions .
- Re-examine solubility : Poor bioavailability due to the aldehyde’s hydrophilicity may reduce efficacy; consider prodrug strategies .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
- Data Reproducibility : Document all synthesis conditions (e.g., reflux time, solvent ratios) and crystallography parameters (wavelength, temperature) to align with ICMJE standards .
- Regulatory Compliance : Track evolving CLP classifications for isopropyl-dimethyl analogs to update lab safety protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
